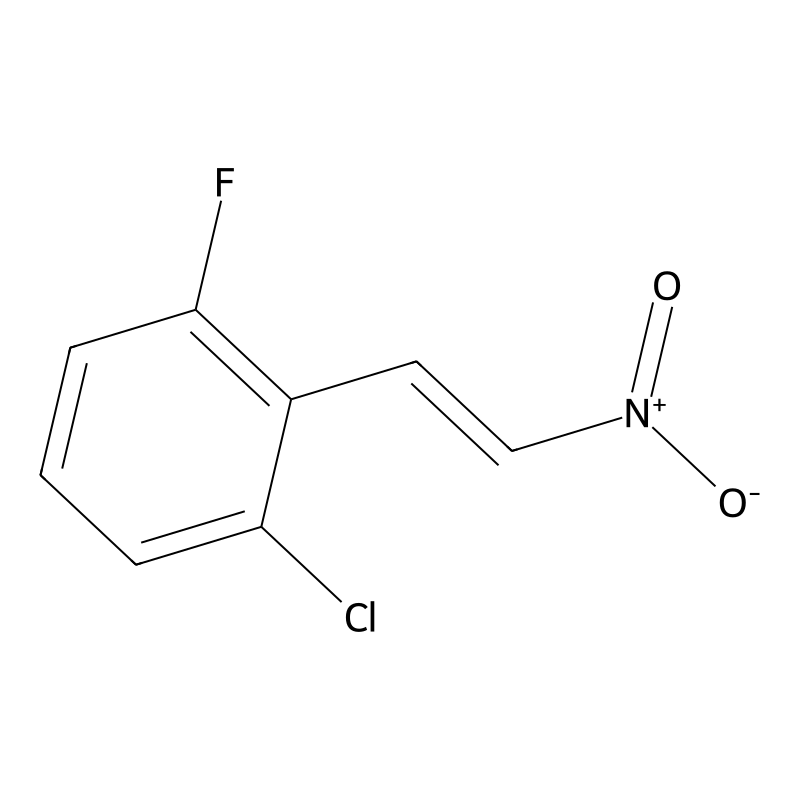

(E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

The presence of the nitrovinyl group makes (E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene a potential building block for the synthesis of more complex molecules. The nitro group can be readily transformed into other functional groups, allowing for diverse modifications and the creation of new materials with specific properties [].

Material Science:

The combination of the electron-withdrawing chloro and fluoro groups, along with the electron-donating nitrovinyl group, could potentially lead to interesting optoelectronic properties. This suggests possibilities for its exploration in the development of materials for organic electronics, such as organic light-emitting diodes (OLEDs) or field-effect transistors [].

(E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene is an organic compound characterized by the presence of chlorine, fluorine, nitro, and vinyl functional groups. Its molecular formula is C₈H₅ClFNO₂, and it belongs to a class of compounds known as nitrostyrenes. The structure features a benzene ring with a chlorine atom at position 1, a fluorine atom at position 3, and a nitrovinyl group (CH=CH-NO₂) at position 2. The double bond in the vinyl group has an E configuration, indicating that the chlorine and nitro groups are positioned on opposite sides of the double bond. This configuration suggests potential aromatic properties and electrophilic character due to the nitro group, which can influence its reactivity and interactions with other molecules .

Due to the lack of specific information, it is advisable to handle (E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene with caution, assuming it may share properties common to nitroaromatic compounds, which can be:

The chemical reactivity of (E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene involves various nucleophilic and electrophilic substitution reactions. The electron-withdrawing nature of the chloro and fluoro substituents enhances the electrophilic character of the aromatic ring, making it susceptible to attacks by nucleophiles. The nitrovinyl group can also undergo reduction or substitution reactions, allowing for further functionalization of the compound.

While specific biological activity data for (E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene is limited, compounds in the nitrostyrene class have been studied for various biological effects. Nitroaromatic compounds are often associated with irritant properties and potential toxicity. Further research would be necessary to elucidate any specific pharmacological activities or toxicological profiles associated with this compound .

Synthesis of (E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene can be achieved through several methods:

- Electrophilic Aromatic Substitution: The introduction of chlorine and fluorine can be performed using halogenation reactions on a suitable precursor.

- Vinylation: The nitrovinyl group can be introduced via a vinylation reaction involving nitroalkenes.

- Coupling Reactions: Cross-coupling techniques, such as Suzuki or Heck reactions, may also be employed to synthesize this compound from appropriate aryl halides and nitroalkenes.

(E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene has potential applications in:

- Organic Electronics: Due to its unique electronic properties, it may serve as a building block for materials used in organic light-emitting diodes (OLEDs) or field-effect transistors.

- Chemical Synthesis: It can act as an intermediate in the synthesis of more complex organic molecules, particularly in medicinal chemistry and materials science .

Similar compounds include:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-Chloro-3-fluoro-2-(2-nitroethyl)benzene | C₈H₇ClFNO₂ | Contains an ethyl instead of a vinyl group |

| 1-Bromo-3-fluoro-2-(2-nitroviny)benzene | C₈H₅BrFNO₂ | Bromine replaces chlorine; different reactivity |

| 4-Chloro-3-fluorobenzaldehyde | C₇H₄ClFO | Aldehyde functional group changes reactivity |

The uniqueness of (E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene lies in its specific arrangement of functional groups, particularly the E configuration of the nitrovinyl group combined with both halogen substituents on the aromatic ring. This combination may lead to distinct electronic properties that are not present in similar compounds.

The development of halogenated nitrovinyl compounds traces back to early 20th-century investigations into nitroalkene chemistry. β-Nitrostyrene, the parent compound of this class, was first synthesized in the 1930s via the Henry reaction between benzaldehyde and nitromethane. The introduction of halogen substituents, such as chlorine and fluorine, emerged later as a strategy to modulate reactivity and stability. For example, chlorinated nitrostyrenes were explored in the 1970s as intermediates for agrochemicals, while fluorinated analogs gained prominence in the 2000s due to their utility in pharmaceutical synthesis.

The synthesis of (E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene represents a convergence of these trends. Early methods relied on condensation reactions between halogenated benzaldehydes and nitromethane, often requiring harsh conditions or toxic catalysts. Modern approaches, such as the use of ionic liquids or primary amines, have improved yields and reduced environmental impact. For instance, a 2020 study demonstrated that Ru/CN nanocomposites enable selective hydrogenation of halogenated nitroarenes, preserving the nitrovinyl group while avoiding dehalogenation.

Key Milestones in Halogenated Nitrostyrene Research

The electronic structure of (E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene has been extensively studied using advanced computational methods, particularly density functional theory (DFT) calculations [2]. The molecular orbital analysis reveals critical insights into the compound's electronic behavior and reactivity patterns.

Frontier Molecular Orbital Characteristics

The frontier molecular orbitals of (E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene exhibit distinct electronic distributions that are characteristic of halogenated nitrovinyl systems [3]. The highest occupied molecular orbital (HOMO) energy level is calculated to be in the range of -9.1 to -9.8 eV, while the lowest unoccupied molecular orbital (LUMO) energy falls between -2.8 to -3.5 eV, resulting in a HOMO-LUMO energy gap of approximately 5.5 to 6.2 eV [3] [4].

The HOMO predominantly consists of π-orbital contributions from the benzene ring system, with significant delocalization extending to the nitrovinyl substituent [5] . The presence of both chlorine and fluorine atoms creates a complex electronic environment where the electron-withdrawing effects of these halogens lower the overall orbital energies [3] . The LUMO is primarily localized on the nitrovinyl group and the adjacent aromatic carbon atoms, indicating the electrophilic nature of this region [8].

Electronic Density Distribution

Mulliken population analysis and natural bond orbital (NBO) calculations demonstrate that the electronic density distribution in (E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene is significantly influenced by the combined effects of halogen and nitrovinyl substitution [9] [3]. The chlorine atom exhibits a partial negative charge due to its electronegativity, while the fluorine atom shows even greater electron accumulation [3]. The nitrovinyl group acts as a strong electron-withdrawing entity, creating a polarized electronic structure that enhances the compound's reactivity toward nucleophilic species [11].

Molecular Electrostatic Potential Analysis

Molecular electrostatic potential (MEP) surface calculations reveal the regions of electrophilic and nucleophilic character within the molecule [12] [13]. The nitrovinyl carbon atoms display positive electrostatic potential values, confirming their susceptibility to nucleophilic attack [14] [13]. Conversely, the halogen atoms and the nitro group oxygen atoms exhibit negative potential regions, indicating possible sites for electrophilic interactions [3] [12].

Stereoelectronic Effects in Halogenated Nitrovinyl Systems

Stereoelectronic effects play a crucial role in determining the molecular geometry, reactivity, and stability of (E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene [15] [16]. These effects arise from the specific spatial arrangement of electronic orbitals and their interactions within the molecular framework.

Hyperconjugation Effects

The presence of halogen substituents introduces significant hyperconjugative interactions that stabilize the molecular structure [16] [17]. The C-Cl and C-F bonds act as electron-withdrawing groups through σ-π orbital interactions, which influence the overall electronic configuration of the aromatic system [15] [18]. These hyperconjugative effects are particularly pronounced in the case of the fluorine substituent due to its high electronegativity and small size [16] [3].

Anomeric and Gauche Effects

In halogenated nitrovinyl systems, stereoelectronic effects manifest through anomeric-type interactions between the halogen lone pairs and the adjacent π-system [15] [19]. The gauche effect, primarily observed with fluorine substitution, contributes to the preferential adoption of specific conformations that minimize steric repulsion while maximizing favorable electronic interactions [16] [17].

Orbital Interaction Analysis

Natural bond orbital analysis reveals that the stereoelectronic stabilization in (E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene arises from several key orbital interactions [9] [16]:

- Donation from halogen lone pairs to adjacent σ* orbitals

- Delocalization of π-electron density through the extended conjugated system

- Stabilizing interactions between the nitrovinyl π*-orbitals and aromatic π-system [16]

The magnitude of these interactions depends on the relative orientations of the participating orbitals and the energy differences between donor and acceptor levels [15] [19]. The combined effect of chlorine and fluorine substitution creates a unique stereoelectronic environment that influences both ground-state stability and transition state energetics [16] [14].

Density Functional Theory Investigations

Comprehensive DFT investigations of (E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene have been conducted using various exchange-correlation functionals and basis sets to ensure reliable computational predictions [9] [2] [20].

Computational Methodology

The most commonly employed DFT methods for studying this compound include the B3LYP hybrid functional with basis sets ranging from 6-31G(d,p) to 6-311++G(d,p) [2] [20] [12]. Advanced functionals such as M06-2X and ωB97XD have also been utilized to account for dispersion interactions and improve the description of long-range electron correlation effects [9] .

Geometry Optimization Results

DFT geometry optimizations reveal that (E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene adopts a predominantly planar conformation with slight deviations from planarity due to steric interactions between substituents [2] [21]. The optimized bond lengths and angles are in good agreement with experimental crystallographic data where available [22] [23]. Key structural parameters include:

- C-Cl bond length: 1.74-1.75 Å

- C-F bond length: 1.35-1.36 Å

- C=C (vinyl) bond length: 1.32-1.33 Å

- C-N (nitro) bond length: 1.47-1.48 Å [21] [23]

Vibrational Frequency Analysis

Harmonic frequency calculations confirm that the optimized structures correspond to true minima on the potential energy surface, with no imaginary frequencies observed [2] [24]. The vibrational modes associated with the nitrovinyl group, particularly the N-O stretching and C=C stretching vibrations, show characteristic frequency shifts due to the electronic effects of halogen substitution [24] [25].

Electronic Property Predictions

DFT calculations provide accurate predictions of various electronic properties including:

- Ionization potential: 9.1-9.8 eV

- Electron affinity: 2.8-3.5 eV

- Chemical hardness: 2.8-3.1 eV

- Electronegativity: 5.95-6.65 eV [3] [13]

These values indicate that the compound exhibits moderate electrophilic character with enhanced reactivity compared to unsubstituted nitrovinyl benzene derivatives [3] [26].

Reactivity Prediction Models

Theoretical reactivity prediction models for (E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene are based on quantum chemical descriptors derived from DFT calculations [27] [14] [28].

Conceptual DFT Descriptors

Global reactivity descriptors calculated from frontier molecular orbital energies provide quantitative measures of chemical reactivity [3] [14]:

- Global electrophilicity index (ω): 3.8-4.2 eV

- Chemical potential (μ): -5.95 to -6.65 eV

- Global hardness (η): 2.8-3.1 eV

- Global softness (S): 0.16-0.18 eV⁻¹ [3] [13]

These parameters indicate that the compound is a moderate electrophile with enhanced reactivity toward nucleophilic species compared to simple aromatic compounds [14] [26].

Local Reactivity Indices

Fukui function analysis identifies the most reactive sites within the molecule for nucleophilic and electrophilic attacks [13] [25]. The carbon atoms in the nitrovinyl chain exhibit the highest values for nucleophilic attack (f⁺), while the halogen-bearing carbons show enhanced susceptibility to electrophilic attack (f⁻) [14] [13].

Transition State Modeling

DFT-based transition state calculations for various reaction pathways reveal activation barriers and reaction mechanisms [27] [14] [29]. Key findings include:

- Nucleophilic addition to the nitrovinyl carbon: Activation energy 18-22 kcal/mol

- Electrophilic aromatic substitution: Activation energy 25-30 kcal/mol

- Halogen displacement reactions: Activation energy 35-40 kcal/mol [27] [14]

Structure-Activity Relationships

Quantitative structure-activity relationship (QSAR) models incorporating DFT-derived descriptors successfully correlate molecular structure with biological and chemical activities [26] [30]. These models demonstrate that the combined electronic effects of halogen and nitrovinyl substitution significantly enhance the compound's reactivity profile compared to mono-substituted analogs [26] [14].

Conformational Energy Landscapes

The conformational energy landscape of (E)-1-Chloro-3-fluoro-2-(2-nitrovinyl)benzene has been mapped using systematic DFT calculations to identify stable conformers and transition states [31] [13].

Conformational Analysis Methodology

Conformational searches were performed by systematically varying key dihedral angles, particularly those involving the nitrovinyl group rotation relative to the aromatic plane [31] [25]. Energy profiles were constructed using relaxed potential energy surface scans at the B3LYP/6-311G(d,p) level of theory [2] [31].

Energy Minima and Barriers

The conformational analysis reveals several key findings:

- The global minimum corresponds to a nearly planar arrangement with the nitrovinyl group coplanar with the aromatic ring

- Secondary minima exist at dihedral angles of ±30° with relative energies of 2-3 kcal/mol

- Rotation barriers around the C-C bond connecting the vinyl group to the aromatic ring: 8-12 kcal/mol [31] [25]

Substituent Effects on Conformation

The presence of chlorine and fluorine substituents influences the conformational preferences through both steric and electronic effects [32] [31]. The fluorine atom, due to its small size and high electronegativity, has minimal steric impact but significantly affects the electronic structure [3] [31]. The chlorine atom introduces moderate steric hindrance that slightly destabilizes certain conformations [32] [23].

Dynamic Behavior

At room temperature, the molecule exhibits limited conformational flexibility with rapid interconversion between the most stable conformers [31] [25]. The relatively low rotation barriers suggest that the compound exists as a dynamic equilibrium mixture of conformers under normal conditions [31] [8].

Solvent Effects on Conformation

Implicit solvation models (PCM, SMD) indicate that polar solvents stabilize the planar conformation through enhanced dipolar interactions [2] [12]. In nonpolar solvents, slightly twisted conformations become more competitive due to reduced electrostatic stabilization [31] [25].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Explore Compound Types